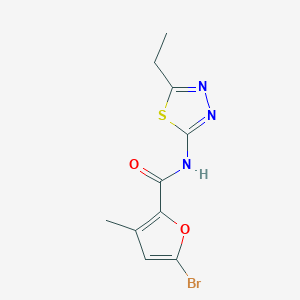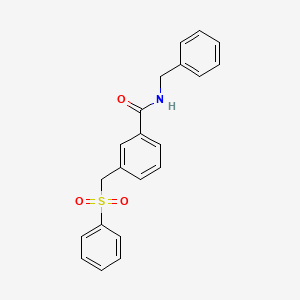![molecular formula C24H24N2O3 B7550946 N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B7550946.png)
N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide, also known as APB, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in studying the central nervous system. APB is a selective agonist for the metabotropic glutamate receptor 4 (mGluR4), which is found in high concentrations in the brain. In
科学的研究の応用
N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide has been used extensively in scientific research to study the role of mGluR4 in the central nervous system. This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, making it an attractive target for the development of drugs that can modulate these processes. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, suggesting that it may have therapeutic potential for these conditions.
作用機序
N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide acts as a selective agonist for mGluR4, which is a G protein-coupled receptor that is coupled to the inhibitory G protein Gi/o. Activation of mGluR4 by this compound leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This results in the inhibition of neurotransmitter release and a decrease in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the central nervous system. It has been shown to inhibit the release of glutamate, which is a major excitatory neurotransmitter in the brain. This inhibition of glutamate release leads to a decrease in neuronal excitability and may contribute to the neuroprotective effects of this compound. This compound has also been shown to increase the release of the inhibitory neurotransmitter GABA, which may further contribute to its neuroprotective effects.
実験室実験の利点と制限
N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide has several advantages for use in lab experiments. It is a selective agonist for mGluR4, which allows for specific targeting of this receptor. It is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life and may require frequent administration to maintain its effects. Additionally, its effects may be influenced by other factors such as the concentration of other neurotransmitters in the brain.
将来の方向性
There are several future directions for research on N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide and its potential applications in the central nervous system. One area of interest is the development of drugs that can target mGluR4 for the treatment of neurodegenerative diseases such as Parkinson's disease and stroke. Another area of interest is the study of the role of mGluR4 in other neurological conditions such as epilepsy and anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations for use in lab experiments.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in the study of the central nervous system. Its selective agonist activity for mGluR4 makes it an attractive target for the development of drugs that can modulate neurotransmitter release and synaptic plasticity. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide involves a multi-step process that begins with the preparation of 4-(3-aminopropoxy)phenol. This intermediate is then reacted with 2-(2-phenylethyl)benzoyl chloride to form this compound. The final product is purified using column chromatography and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
特性
IUPAC Name |
N-[4-(3-amino-3-oxopropoxy)phenyl]-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c25-23(27)16-17-29-21-14-12-20(13-15-21)26-24(28)22-9-5-4-8-19(22)11-10-18-6-2-1-3-7-18/h1-9,12-15H,10-11,16-17H2,(H2,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXSBWHNVAIWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7550866.png)


![5-(cyclopropylsulfamoyl)-N,2-dimethyl-N-[phenyl(pyridin-2-yl)methyl]benzamide](/img/structure/B7550886.png)
![N-cyclohexyl-N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7550897.png)
![[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7550902.png)
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-[[4-[(4-methylpiperidin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B7550920.png)

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxo-1-phenylethyl] 2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylate](/img/structure/B7550936.png)

![[7-(Ethoxycarbonylamino)-2-oxochromen-4-yl]methyl 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetate](/img/structure/B7550965.png)
![[2-(4-methylanilino)-2-oxo-1-phenylethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550968.png)
![2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(1-phenylethyl)benzamide](/img/structure/B7550975.png)
![N-[2-[(3-bromophenyl)methyl]pyrazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7550977.png)
